Heptyl-hydroxy-oxophosphanium
Description
Heptyl-hydroxy-oxophosphanium is a phosphonium-based compound characterized by a heptyl alkyl chain, a hydroxyl group, and an oxophosphanium core. Phosphonium derivatives are widely studied for their roles in catalysis, flame retardancy, and coordination chemistry due to their electronic and steric properties . The heptyl chain likely enhances lipophilicity compared to shorter alkyl analogs, while the hydroxyl group may facilitate coordination with transition metals or participation in hydrogen bonding .
Properties
CAS No. |
21655-86-7 |
|---|---|
Molecular Formula |
C7H16O2P+ |
Molecular Weight |
163.17 g/mol |
IUPAC Name |
heptyl-hydroxy-oxophosphanium |
InChI |
InChI=1S/C7H15O2P/c1-2-3-4-5-6-7-10(8)9/h2-7H2,1H3/p+1 |
InChI Key |
DFXVJUZVJSBGOJ-UHFFFAOYSA-O |
Canonical SMILES |
CCCCCCC[P+](=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of heptyl-hydroxy-oxophosphanium typically involves the reaction of heptyl halides with phosphine oxides under controlled conditions. One common method includes the use of Grignard reagents, where heptyl magnesium bromide reacts with a suitable phosphine oxide to yield the desired compound .
Industrial Production Methods: Industrial production of this compound often employs large-scale batch reactors where the reaction conditions are optimized for maximum yield and purity. The use of catalysts and microwave-assisted synthesis can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: Heptyl-hydroxy-oxophosphanium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert it back to the corresponding phosphine.
Substitution: The hydroxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed for substitution reactions.
Major Products Formed:
Oxidation: Phosphine oxides.
Reduction: Corresponding phosphines.
Substitution: Various substituted phosphine derivatives.
Scientific Research Applications
Heptyl-hydroxy-oxophosphanium has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential as a bioactive molecule in enzyme inhibition studies.
Medicine: Explored for its role in drug development, particularly in targeting specific enzymes and pathways.
Industry: Utilized in the synthesis of advanced materials and as a precursor for other organophosphorus compounds
Mechanism of Action
The mechanism of action of heptyl-hydroxy-oxophosphanium involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. This inhibition can affect various biochemical pathways, making it a valuable tool in biochemical research .
Comparison with Similar Compounds
Structural and Functional Analogues
2-(Butylamino)propan-2-yl-hydroxy-oxophosphanium (CAS: 17316-67-5)
- Structure: Features a butylamino group instead of a heptyl chain, with a hydroxy-oxophosphanium core.
- Functional Group: The amino group may confer basicity and nucleophilic reactivity, whereas the hydroxyl group in Heptyl-hydroxy-oxophosphanium could enhance polarity and coordination capacity.
- Applications : Safety data indicate handling precautions (e.g., medical consultation required upon exposure), suggesting toxicity concerns common to phosphonium derivatives .
Hydroxyaryl/Alkoxyphenyl Phosphine Oxides (Patent IPC: C07C 29/00)
- Structure: Mixtures of mono-, bis-, and tris-substituted hydroxyaryl or alkoxyphenyl phosphine oxides .
- Key Differences: Substituent Type: Aromatic (aryl) vs. aliphatic (heptyl) groups. Aryl substituents improve thermal stability and flame retardancy in epoxy resins, while alkyl chains like heptyl may enhance compatibility with hydrophobic matrices . Oxidation State: Phosphine oxides (P=O) vs. phosphonium salts (P⁺).
Property Comparison Table
Research Findings on Substituent Effects
- Alkyl Chain Length: Longer chains (e.g., heptyl vs.
- Functional Groups: Hydroxyl groups enhance coordination with metals (relevant to catalysis) compared to amino groups, which may prioritize nucleophilic reactivity .
- Aromatic vs. Aliphatic Substituents : Aryl groups in phosphine oxides improve thermal stability, while alkyl chains like heptyl could optimize dispersion in polymer matrices for flame retardancy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
